molecular formula C9H9N3O2 B582277 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile CAS No. 1256633-31-4

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Cat. No. B582277
M. Wt: 191.19
InChI Key: WGTZNLRJXIIZEB-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . The IUPAC name for this compound is 2-methyl-2-(5-nitro-2-pyridinyl)propanenitrile .


Synthesis Analysis

The synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile can be achieved from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester . The specific operations involve adding cold aqueous 20% sulfuric acid to the ester and heating the mixture to 100°C for 2 hours .


Molecular Structure Analysis

The InChI code for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is 1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile include a molecular weight of 191.18700 . The exact mass is 191.06900 . The compound has a LogP value of 2.31418 , indicating its lipophilicity. Unfortunately, the boiling point, melting point, and density are not available .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Synthesis of Anticancer Intermediates : 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile derivatives have been utilized in the synthesis of key intermediates for anticancer drugs. Zhang, Lai, Feng, and Xu (2019) demonstrated a high-yield method to synthesize 1-methyl-3-(5-nitropyridin-2-yl) urea, a significant intermediate in small molecule anticancer drugs (Zhang, Lai, Feng, & Xu, 2019).

Microwave-Assisted Synthesis

  • Novel Compound Construction : Henry, Haupt, and Turner (2009) reported a microwave-assisted approach to construct novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate compounds. These compounds form part of a unique nitrogen-containing scaffold (Henry, Haupt, & Turner, 2009).

Nucleophilic Reaction Studies

  • Conversion into Pyridine Derivatives : Charushin and Plas (2010) explored the effective use of nitriles, like 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, to convert 5-nitropyrimidine into 2-amino-5-nitro-3-R-pyridines through nucleophilic reactions (Charushin & Plas, 2010).

Cycloaddition Reactions

  • 1,3-Dipolar Cycloaddition Reactions : Holt and Fiksdahl (2007) investigated the reactivity of 5-nitropyridin-2-yl isocyanate in 1,3-dipolar cycloaddition reactions. These reactions are pivotal in organic synthesis, offering access to various nitrogen-containing compounds (Holt & Fiksdahl, 2007).

Antimicrobial Applications

  • Synthesis of Heterocyclic Substances with Antimicrobial Activities : Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) utilized 2-arylhydrazononitriles, which can include 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile derivatives, for synthesizing heterocyclic substances with promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Fluorescent Probe Development

  • Fluorescent Probes for Metal Ion Detection : Singh, Thakur, Raj, and Pandey (2020) designed 2-aminoethylpyridine based fluorescent compounds using derivatives of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile for detecting metal ions like Fe3+ and Hg2+ in aqueous media (Singh, Thakur, Raj, & Pandey, 2020).

Safety And Hazards

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

2-methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTZNLRJXIIZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682489
Record name 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

CAS RN

1256633-31-4
Record name α,α-Dimethyl-5-nitro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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